molecular formula C26H22Si B3057416 Silane, triphenyl(1-phenylethenyl)- CAS No. 804-83-1

Silane, triphenyl(1-phenylethenyl)-

Cat. No.: B3057416
CAS No.: 804-83-1
M. Wt: 362.5 g/mol
InChI Key: PXBNOHICLMPRHZ-UHFFFAOYSA-N
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Description

Triphenyl(1-phenylethenyl)silane is a chemical compound with the molecular formula C26H22Si . It is related to silanes, which are compounds containing silicon atoms. Silanes are used in a variety of applications, including as reducing agents and in the synthesis of other chemical compounds .


Synthesis Analysis

The synthesis of Triphenyl(1-phenylethenyl)silane and related compounds has been studied in the literature. For example, a one-pot synthesis of styrene derivatives via a novel B(C6F5)3-catalyzed E-selective isomerization of readily accessible allyl silanes and subsequent Hiyama coupling of the versatile alkenyl silane intermediates has been reported . This approach enables access to a broad range of styrene derivatives .


Molecular Structure Analysis

The molecular structure of Triphenyl(1-phenylethenyl)silane can be represented by the formula C26H22Si . The molecular weight of this compound is 362.53800 . The structure of this compound can also be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Triphenyl(1-phenylethenyl)silane can participate in various chemical reactions. For instance, it has been shown that the model reaction between tri-n-butylphosphine oxide and phenylsilane occurs via a nonpolar mechanism . This data allows for the prediction and verification of the applicability of new reduction reagents and conditions for industrially attractive processes .

Safety and Hazards

The safety data sheet for Triethoxy(1-phenylethenyl)silane, a related compound, indicates that it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

triphenyl(1-phenylethenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Si/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBNOHICLMPRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553558
Record name Triphenyl(1-phenylethenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804-83-1
Record name Triphenyl(1-phenylethenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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